2'-Hydroxyflavone 2'-Hydroxyflavone , also known as 2'-hydroxyflavone, belongs to the class of organic compounds known as flavones. These are flavonoids with a structure based on the backbone of 2-phenylchromen-4-one (2-phenyl-1-benzopyran-4-one). Thus, is considered to be a flavonoid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule.
Brand Name: Vulcanchem
CAS No.: 35244-11-2
VCID: VC21338001
InChI: InChI=1S/C15H10O3/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-9,16H
SMILES: C1=CC=C(C(=C1)C2=CC(=O)C3=CC=CC=C3O2)O
Molecular Formula: C15H10O3
Molecular Weight: 238.24 g/mol

2'-Hydroxyflavone

CAS No.: 35244-11-2

Cat. No.: VC21338001

Molecular Formula: C15H10O3

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

2'-Hydroxyflavone - 35244-11-2

CAS No. 35244-11-2
Molecular Formula C15H10O3
Molecular Weight 238.24 g/mol
IUPAC Name 2-(2-hydroxyphenyl)chromen-4-one
Standard InChI InChI=1S/C15H10O3/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-9,16H
Standard InChI Key ZZLQHXCRRMUGQJ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=CC(=O)C3=CC=CC=C3O2)O
Canonical SMILES C1=CC=C(C(=C1)C2=CC(=O)C3=CC=CC=C3O2)O

Chemical Structure and Properties

The structural characteristics of 2'-hydroxyflavone significantly influence its biological activities and physicochemical properties. The compound consists of a bicyclic chromone unit (A-B rings) with an appended phenyl ring (C-ring), where the hydroxyl group is positioned at the 2' position .

Spectroscopic and Physical Properties

The spectroscopic properties of 2'-hydroxyflavone provide essential information for its identification and characterization. When analyzed in methanol, the compound exhibits an absorption maximum at 248 nm with an absorption epsilon of 17,800 . These spectroscopic characteristics are valuable for analytical identification and purity assessment of the compound.

PropertyValueReference
Molecular FormulaC15H10O3
Absorption Wavelength248 nm
Absorption Epsilon17,800
Solvent Used for MeasurementMethanol

Structural Significance of the 2'-Hydroxyl Group

The 2'-hydroxyl group plays a pivotal role in determining the biological properties of 2'-hydroxyflavone. This functional group engages in intramolecular hydrogen-bonding interactions with the O1 atom on the B-ring of the chromone unit (or with the oxygen of a 3-OH group when present) . These interactions have profound implications for the compound's molecular conformation.

The 2'-hydroxyl group functions as a regulator of the conformational freedom between the bicyclic A-B unit and the appended phenyl C-ring, favoring the planarity of the molecule . This planarity is often essential for optimal binding to biological targets and contributes significantly to the compound's biological activities. The structural role of the 2'-hydroxyl group is therefore considered fundamental to the biological properties of 2'-hydroxyflavone and structurally related compounds .

Biological Activities

2'-Hydroxyflavone demonstrates a range of biological activities that make it a compound of significant interest for therapeutic applications. These activities include antioxidant effects, anticancer properties, and potential applications in other areas of biomedicine.

Anticancer Properties

2'-Hydroxyflavone and its structural analogs demonstrate significant anticancer activities through various mechanisms. The closely related compound 2'-hydroxyflavanone (2'-HFa) has been shown to bind to the Ral-interacting protein Rlip, which is implicated in the transport of glutathione conjugates . This interaction leads to inhibition of tumor cell proliferation and restricts tumor growth, particularly in breast cancer models .

Among synthetic derivatives of 2'-hydroxyflavonoids, the compound 2D08 (2',3',4'-trihydroxy flavone) acts as a regulator of protein SUMOylation . Inhibition of protein SUMOylation by 2D08 blocks cancer cell migration and invasion, and the compound significantly enhances the anticancer effects of conventional cytotoxic drugs like etoposide . These findings highlight the potential of 2'-hydroxyflavone and its derivatives as adjuvants or standalone agents in cancer therapy.

Biotransformation and Glycosylation

A major limitation of flavonoids, including 2'-hydroxyflavone, is their low water solubility, which constrains their bioavailability and consequently their health benefits in the human body . Glycosylation represents an effective approach for enhancing the bioavailability of these compounds.

Microbial Glycosylation of 2'-Hydroxyflavone

Recent research has demonstrated successful microbial glycosylation of 2'-hydroxyflavone using various microbial strains, resulting in the synthesis of four new glycosides :

  • Hydroxyflavone-2'-O-β-D-glucuronide - produced using Streptomyces coeruleorubidus NRRL B-2569

  • Hydroxyflavone-2'-O-α-L-rhamnoside - produced using Streptomyces toxytricini NRRL 15443

  • Hydroxyflavone-2'-O-β-D-glucoside - produced using Escherichia coli BL21(DE3)/pWZ8

  • Hydroxyflavone-2'-O-4''-O-methyl-β-D-glucoside - produced using Beauveria bassiana ATCC 7159

These glycosylated products were structurally characterized through extensive analysis of 1D and 2D NMR spectroscopic data . The research revealed that glycosylation substantially enhanced the water solubility of 2'-hydroxyflavone, with improvements ranging from 7 to 15 times compared to the unmodified compound . This enhanced solubility has significant implications for the bioavailability and potential therapeutic applications of 2'-hydroxyflavone.

GlycosideMicrobial Strain UsedWater Solubility EnhancementDPPH Radical Scavenging (logIC50 decrease)
Hydroxyflavone-2'-O-β-D-glucuronideS. coeruleorubidus NRRL B-25697-15×68.7%
Hydroxyflavone-2'-O-α-L-rhamnosideS. toxytricini NRRL 154437-15×80.7%
Hydroxyflavone-2'-O-β-D-glucosideE. coli BL21(DE3)/pWZ87-15×Not significantly enhanced
Hydroxyflavone-2'-O-4''-O-methyl-β-D-glucosideB. bassiana ATCC 71597-15×Not significantly enhanced

Structure-Activity Relationships

The biological activities of 2'-hydroxyflavone are intimately connected to its structural features, particularly the presence and position of the hydroxyl group at the 2' position of the phenyl ring.

Role of Intramolecular Hydrogen Bonding

The 2'-hydroxyl group engages in intramolecular hydrogen bonding with the O1 atom on the B-ring of the chromone unit . This interaction has significant implications for the molecular conformation of the compound, favoring a planar arrangement of the bicyclic A-B unit and the phenyl C-ring . This planarity is often essential for optimal interaction with biological targets and contributes substantially to the compound's biological activities.

Impact on Molecular Conformation

The 2'-hydroxyl group functions as a regulator of conformational freedom between the different structural components of the molecule . By promoting a planar conformation, it influences the compound's ability to interact with various biological targets, including enzymes, receptors, and other proteins involved in cellular signaling and metabolism. This conformational regulation is considered a key factor in the biological properties exhibited by 2'-hydroxyflavone and structurally related compounds .

Research Applications and Future Directions

The unique structural features and biological activities of 2'-hydroxyflavone position it as a promising candidate for various research and therapeutic applications.

Future Research Directions

Several avenues for future research on 2'-hydroxyflavone merit exploration:

  • Further elucidation of the molecular mechanisms underlying its biological activities, particularly its interactions with specific cellular targets.

  • Development of additional glycosylated derivatives or other structural modifications to optimize bioavailability and biological activity.

  • Investigation of potential synergistic effects with conventional therapeutic agents for various conditions.

  • Exploration of novel delivery systems to enhance the bioavailability and tissue targeting of 2'-hydroxyflavone and its derivatives.

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